2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene
Description
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-2-3-5(10)1-4(9)7(12)6(3)11/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJKAVZCIBNQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241044 | |
| Record name | 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-64-0 | |
| Record name | 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-chloro-1,3,4-trifluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it useful for introducing functional groups into molecules. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with three structurally related analogs (Table 1):
Table 1: Key Structural and Physical Properties of Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |
|---|---|---|---|---|
| 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene | -CH₂Br (2), -Cl (5), -F (1,3,4) | 285.45 (calculated) | Not reported | High reactivity in SN2 substitutions |
| 2-Bromo-5-chloro-1,3-difluorobenzene | -Br (2), -Cl (5), -F (1,3 | 247.42 (calculated) | Not reported | Less reactive; halogen-halogen interactions |
| 2-(Bromomethyl)-3-fluorobenzonitrile | -CH₂Br (2), -CN (3), -F (6) | 214.03 | 75–77 | Polar due to cyano group; moderate stability |
| 2-(Bromomethyl)-5-fluorobenzonitrile | -CH₂Br (2), -CN (5), -F (4) | 214.03 | Not reported | Similar to 3-fluoro analog |
Key Observations :
- Reactivity : The bromomethyl group in the target compound enhances nucleophilic substitution reactivity compared to bromo-substituted analogs (e.g., 2-Bromo-5-chloro-1,3-difluorobenzene) . The electron-withdrawing trifluoro and chloro substituents stabilize the transition state in substitution reactions, accelerating reactivity .
- Physical Properties: Cyano-substituted analogs (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) exhibit higher melting points (75–77°C) due to dipole-dipole interactions from the cyano group, whereas halogen-rich compounds like the target may have lower melting points .
- Electronic Effects : The trifluoro substitution in the target compound increases the electron deficiency of the aromatic ring, making it more susceptible to electrophilic aromatic substitution at meta positions compared to difluoro analogs .
Biological Activity
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrClF and is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups. These functional groups contribute to its reactivity and biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit potent antibacterial effects. For instance, derivatives of trifluorobenzene have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 1-Bromo-2,4-difluorobenzene | P. aeruginosa | TBD |
| 1,2,4-Triazole Derivatives | Various | <100 µg/mL |
Antifungal Activity
Compounds containing halogenated aromatic rings have been explored for their antifungal properties. For example, studies have shown that certain trifluoromethyl-substituted compounds possess significant antifungal activity against strains like Candida albicans.
Case Study: Antifungal Screening
In a study examining a series of halogenated benzene derivatives, it was found that the introduction of bromine and chlorine atoms enhanced the antifungal potency compared to non-halogenated analogs. The compound's mechanism may involve disruption of fungal cell membrane integrity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several assays. Compounds with similar structural motifs have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Assay Type | IC (µM) |
|---|---|---|
| This compound | COX-1 Inhibition | TBD |
| 1-Bromo-3-fluorobenzene | COX-2 Inhibition | TBD |
| Triazole Derivatives | TNF-α Production Inhibition | <50 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial : Likely involves interference with bacterial cell wall synthesis or function.
- Antifungal : May disrupt ergosterol biosynthesis or alter membrane permeability.
- Anti-inflammatory : Potentially inhibits the activity of COX enzymes or modulates cytokine production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(bromomethyl)-5-chloro-1,3,4-trifluorobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of a pre-functionalized benzene derivative. For example, bromination of 5-chloro-1,3,4-trifluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C in CCl₄. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and isolate via column chromatography. Yield optimization requires precise control of stoichiometry (1.2 equiv NBS) and inert atmosphere to prevent side reactions .
- Key Challenges : Competing electrophilic substitution at fluorine-activated positions may occur; use directing groups (e.g., methyl) to enhance regioselectivity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : Use NMR to resolve fluorine environments (δ −110 to −120 ppm for aromatic F; δ −60 to −70 ppm for CF₃ groups if present). NMR should show a singlet for the bromomethyl group (δ ~4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 280.93 (C₇H₄BrClF₃).
- Elemental Analysis : Target ≤0.3% deviation from theoretical C/H/Br/Cl/F ratios.
Q. What stability considerations are critical for storage and handling?
- Storage : Store at 0–4°C in amber vials under argon to prevent photolytic debromination and hydrolysis. Avoid prolonged exposure to moisture (hydrolyzes to hydroxymethyl derivatives) .
- Decomposition Pathways : Thermal degradation above 60°C releases HBr; monitor via gas chromatography with thermal conductivity detection (GC-TCD).
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The trifluoromethyl and chloro groups deactivate the benzene ring, directing Suzuki-Miyaura couplings to the bromomethyl site. Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 90°C. Competitive C-F activation is minimized due to strong F–C bonds .
- Data Contradiction : Some studies report unexpected C-Cl activation under high Pd loading; validate via control experiments with deuterated analogs.
Q. What computational models predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Modeling Approach : Density functional theory (DFT) at the B3LYP/6-31G* level to calculate Fukui indices. Results indicate highest electrophilic susceptibility at the para position to bromomethyl (due to steric hindrance from adjacent F/Cl groups) .
- Experimental Validation : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives as major products (85% selectivity, confirmed by HPLC).
Q. How can researchers mitigate competing elimination pathways during nucleophilic substitutions?
- Optimized Conditions : Use bulky bases (e.g., DBU) in THF at −20°C to suppress β-hydroide elimination. For SN2 reactions with amines, pre-complex the bromomethyl group with crown ethers to enhance leaving-group stability .
- Case Study : Reaction with piperidine yields 85% substitution product vs. 15% elimination byproduct (GC-MS analysis).
Q. What are the spectroscopic signatures of decomposition intermediates?
- Identified Byproducts : Hydrolysis produces 5-chloro-1,3,4-trifluorobenzyl alcohol (δ 1.8 ppm in NMR for -OH; m/z 202.98). Oxidative degradation forms benzoic acid derivatives (FTIR: 1700 cm⁻¹ C=O stretch) .
Methodological Resources
- Synthetic Protocols : Refer to PubChem CID 145979135 (structural analogs) for reaction templates .
- Safety Data : Follow Chemtronica AB guidelines for halogenated aromatics (PPE: nitrile gloves, fume hood) .
- Computational Tools : Use Gaussian 16 for DFT studies; compare with crystallographic data from Cambridge Structural Database (CSD entry: WUZJEO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
